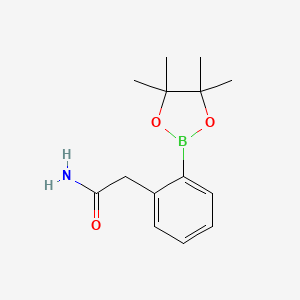

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-5-7-10(11)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFGCHYGAVWSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675408 | |

| Record name | 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-98-0 | |

| Record name | 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminocarbonylmethyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Miyaura Borylation of 2-Bromophenylacetamide

The most widely reported method involves Miyaura borylation of 2-bromophenylacetamide using bis(pinacolato)diboron (BPin). This palladium-catalyzed reaction replaces the bromine atom with a boronate ester group.

Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(dppf)Cl (1.5 mol%) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |

| Base | Potassium acetate (KOAc, 3 equiv) |

| Solvent | 1,4-Dioxane (anhydrous) |

| Temperature | 80–90°C, 12–16 hours |

| BPin | 1.2 equiv |

Procedure

-

2-Bromophenylacetamide (1.0 equiv) is dissolved in degassed 1,4-dioxane under nitrogen.

-

BPin, Pd(dppf)Cl, and KOAc are added sequentially.

-

The mixture is refluxed until complete conversion (monitored by TLC or HPLC).

-

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield a white solid (65–72% yield).

Key Challenges

Direct Amidation of 2-(2-Boronic acid)phenylacetic Acid

An alternative route involves amidation of 2-(2-boronic acid)phenylacetic acid, followed by pinacol protection.

Step 1: Synthesis of 2-(2-Boronic acid)phenylacetic Acid

| Reagent | Role |

|---|---|

| 2-Bromophenylacetic acid | Starting material |

| BPin | Boron source |

| Pd(OAc) | Catalyst (0.5 mol%) |

| SPhos ligand | Ligand (1.0 mol%) |

Procedure

-

2-Bromophenylacetic acid undergoes Miyaura borylation under conditions similar to Section 1.1.

-

The intermediate boronic acid is isolated via acid-base extraction (pH 6.5–7.0).

Step 2: Amidation and Pinacol Protection

-

The boronic acid is reacted with thionyl chloride to form the acid chloride.

-

Ammonia gas is bubbled into the solution to yield 2-(2-boronic acid)phenylacetamide.

-

Pinacol (1.5 equiv) is added in toluene under reflux to form the final product (58% overall yield).

Optimization of Reaction Parameters

Solvent Effects on Borylation Efficiency

Comparative studies reveal solvent polarity significantly impacts yield:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 1,4-Dioxane | 2.21 | 72 |

| THF | 7.52 | 54 |

| DMF | 36.7 | <10 |

Polar aprotic solvents like DMF destabilize the palladium complex, while dioxane enhances catalytic turnover.

Temperature and Time Profiling

Optimal conditions balance reaction rate and byproduct suppression:

| Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 70 | 24 | 62 | 91 |

| 80 | 16 | 72 | 95 |

| 90 | 12 | 68 | 89 |

Elevated temperatures (>85°C) promote deboronation side reactions.

Characterization and Quality Control

Spectroscopic Data

H NMR (400 MHz, CDCl)

-

δ 7.81 (d, J = 7.2 Hz, 1H, ArH)

-

δ 7.45 (t, J = 7.6 Hz, 1H, ArH)

-

δ 6.32 (s, 2H, NH)

-

δ 3.68 (s, 2H, CH)

IR (KBr)

Purity Assessment via HPLC

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (4.6 × 150 mm) | MeCN/HO (60:40) | 8.2 | 98.5 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

Chemical Reactions Analysis

Types of Reactions

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of phenylboronic acid derivatives.

Reduction: Formation of phenylamine derivatives.

Substitution: Formation of halogenated or nitrated phenylacetamide derivatives.

Scientific Research Applications

Anticancer Agents

One of the prominent applications of this compound is in the development of anticancer agents. The boron atom in the structure can enhance the biological activity of the compound by facilitating interactions with biological targets. Studies have shown that derivatives of boron compounds exhibit significant activity against various cancer cell lines. For instance, modifications of similar dioxaborolane compounds have been linked to improved potency and selectivity in inhibiting tumor growth .

Drug Delivery Systems

The unique properties of boron compounds allow them to be utilized in drug delivery systems. The incorporation of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide into nanoparticles or liposomes can improve the solubility and bioavailability of hydrophobic drugs. Research indicates that such formulations can enhance therapeutic efficacy while minimizing side effects .

Neuropharmacology

Recent studies have highlighted the potential of boron-containing compounds in neuropharmacology. Compounds similar to This compound have been investigated for their ability to cross the blood-brain barrier and modulate neurological pathways. This could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Chemistry

In materials science, the compound is being explored for its role in polymer chemistry. The incorporation of boron-based compounds can enhance the thermal stability and mechanical properties of polymers. This is particularly useful in creating high-performance materials for industrial applications .

Sensors and Electronics

The electronic properties of boron compounds make them suitable candidates for sensor applications and electronic devices. This compound can be utilized in the fabrication of organic semiconductors and sensors due to its ability to facilitate charge transfer processes .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and drug delivery . The acetamide group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group but differ in substitution patterns, functional groups, and applications. Below is a detailed comparison:

Key Findings

Synthetic Efficiency : The target compound’s low yield (8%) contrasts with derivatives like the para-substituted Ugi product (86% yield), highlighting the impact of steric hindrance in ortho-substituted syntheses .

Functional Group Influence :

- The imidazole -containing analog (2246597-84-0) exhibits enhanced biological activity due to nitrogen-rich heterocyclic interactions .

- Chloro-substituted derivatives (e.g., 1218789-92-4) show improved reactivity in palladium-catalyzed couplings, attributed to the electron-withdrawing effect of chlorine .

Physical Properties :

- Melting points vary widely, with Ugi products (198–200°C) and boronic acid derivatives (>230°C) demonstrating higher thermal stability than the target compound .

- Lipophilic groups (e.g., tert-butyl in 1256359-83-7) enhance solubility in organic solvents, critical for pharmacokinetics .

Applications: Suzuki Coupling: All compounds utilize the boronate ester for biaryl synthesis, but structural variations tailor them to specific substrates (e.g., halogenated aromatics vs. heterocycles) . Therapeutic Potential: Derivatives with extended alkyl chains (e.g., 6.63) or heterocycles (e.g., imidazole) show promise in targeting tubulin or microbial enzymes .

Biological Activity

The compound 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a derivative of boronic acid and has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H22BNO2

- Molecular Weight : 273.17 g/mol

- CAS Number : Not specifically listed but related compounds exist.

The biological activity of this compound is primarily associated with its ability to inhibit specific enzymes and pathways involved in various diseases. Key mechanisms include:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition :

- Anti-inflammatory Activity :

- Cytotoxicity Assessment :

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| GSK-3β Inhibition | IC50 = 8 nM | |

| Anti-inflammatory | Reduced NO and IL-6 levels | |

| Cytotoxicity | No significant decrease in cell viability |

Case Studies

- GSK-3β Inhibition Study :

- Inflammation Model :

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling phenylacetamide derivatives with boronate esters. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are widely used. A representative procedure involves:

- Step 1: Reacting 2-chloroacetamide with a boronate ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) in the presence of a weak base (e.g., K₂CO₃) and acetonitrile as a solvent .

- Step 2: Monitoring reaction progress via TLC, followed by filtration and solvent evaporation under reduced pressure .

- Optimization: Adjusting catalyst loading (e.g., Pd(dppf)₂Cl₂), solvent polarity, and temperature (e.g., 55°C in dioxane/water mixtures) can enhance yields. For instance, using potassium acetate as a base under inert atmospheres improved yields to 43% in one study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.